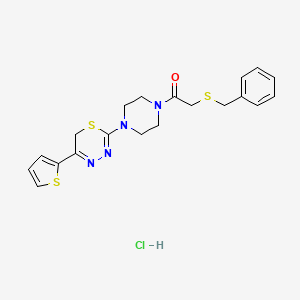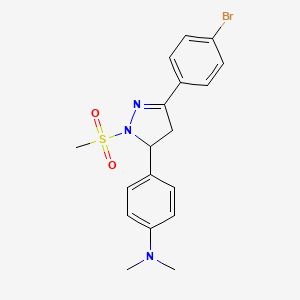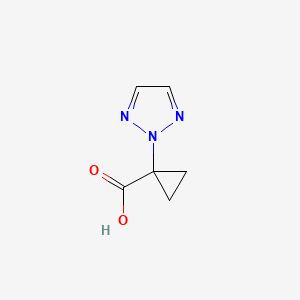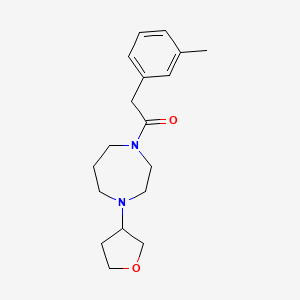
1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been extensively studied due to its potential therapeutic applications in various medical fields.
Mécanisme D'action
1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. The activation of these receptors leads to the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. The mechanism of action of this compound is complex and involves multiple pathways in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the brain. This compound has also been shown to have anxiolytic and antidepressant effects in animal models. In addition, this compound has been shown to have analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research studies. This compound also has well-defined pharmacological properties, making it an ideal tool for investigating the role of serotonin receptors in various physiological processes. However, this compound has several limitations. It has been shown to have significant variability in its effects, depending on the dose and the animal model used. This compound is also known to have potential side effects, including hyperactivity and tremors.
Orientations Futures
There are several future directions for research on 1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one. One area of research is the investigation of the role of serotonin receptors in various physiological processes. This compound can be used as a tool to investigate the effects of serotonin receptor activation on various neurotransmitter systems. Another area of research is the investigation of the potential therapeutic applications of this compound. Further studies are needed to investigate the potential use of this compound in the treatment of various medical conditions. Finally, future research can focus on the development of new compounds based on the structure of this compound with improved pharmacological properties.
Méthodes De Synthèse
1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one is synthesized by the reaction of 3,4-methylenedioxyphenyl-2-propanone with 1,2-diaminopropane in the presence of a reducing agent. The product is then purified through various techniques such as column chromatography and recrystallization. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one has been extensively studied for its potential therapeutic applications in various medical fields. It has been shown to possess anxiolytic, antidepressant, and analgesic properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. In addition, this compound has been used in research studies to investigate the role of serotonin receptors in various physiological processes.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-15-4-2-5-16(12-15)13-18(21)20-8-3-7-19(9-10-20)17-6-11-22-14-17/h2,4-5,12,17H,3,6-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNJLDFDHIQOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

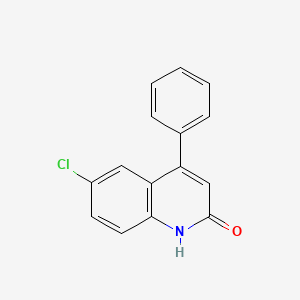

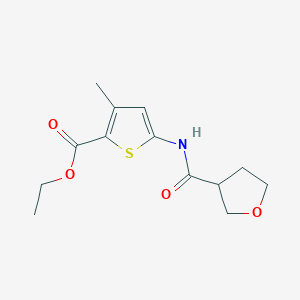
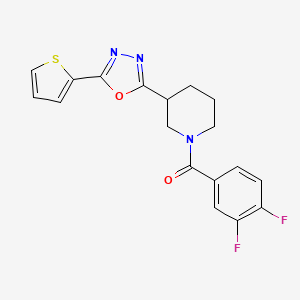
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2578838.png)
![3-Cyclopropyl-1-(2-fluorophenyl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2578839.png)
![5-Bromo-2-chloro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2578841.png)
![Ethyl 4-(4-fluorophenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2578842.png)
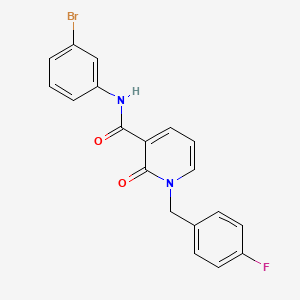
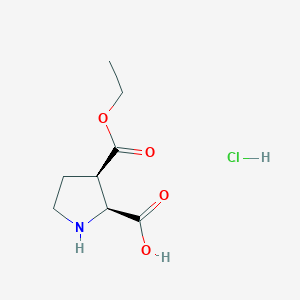
![piperidino[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2578845.png)
